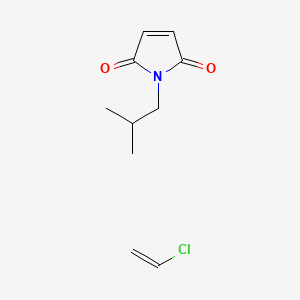
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C10H14ClNO2 and a molar mass of 215.67666 g/mol . This compound is known for its unique structure, which combines a chloroethene group with a pyrrole-2,5-dione moiety substituted with a 2-methylpropyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione typically involves the reaction of chloroethene with 1-(2-methylpropyl)pyrrole-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethene group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethene group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chloroethene; 1-(4-methylphenyl)pyrrole-2,5-dione
- Chloroethene; 1-(2-ethylpropyl)pyrrole-2,5-dione
- Chloroethene; 1-(2-methylbutyl)pyrrole-2,5-dione
Uniqueness
Chloroethene; 1-(2-methylpropyl)pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both chloroethene and pyrrole-2,5-dione moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
42317-05-5 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
chloroethene;1-(2-methylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2.C2H3Cl/c1-6(2)5-9-7(10)3-4-8(9)11;1-2-3/h3-4,6H,5H2,1-2H3;2H,1H2 |
Clé InChI |
ZCUWEHINPJOQHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=O)C=CC1=O.C=CCl |
Numéros CAS associés |
42317-05-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
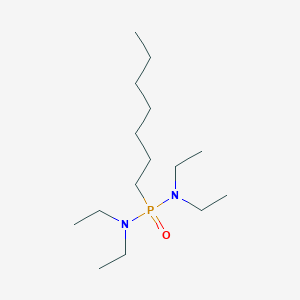

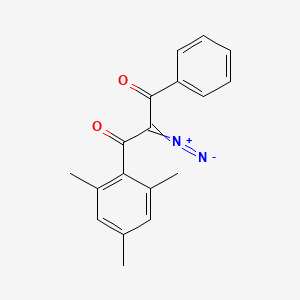

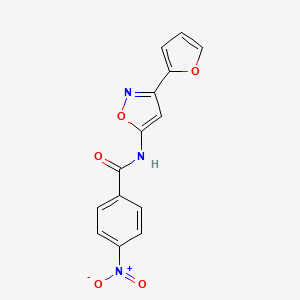
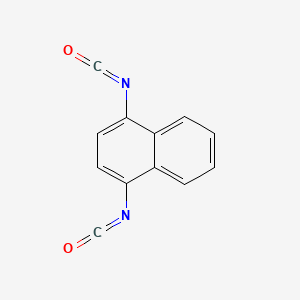
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)


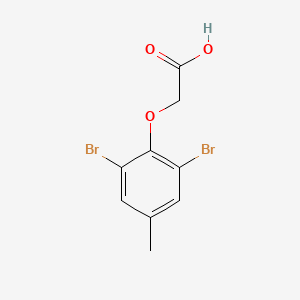
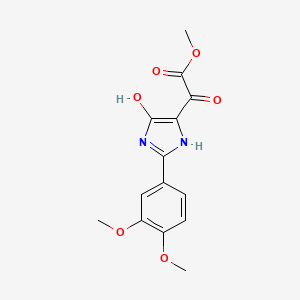
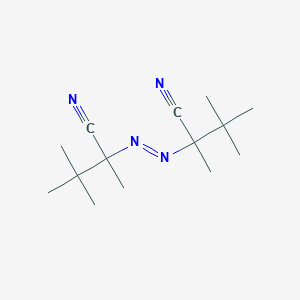
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
